molecular formula C27H19ClN7Na3O10S3 B12383748 trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate

trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate

Cat. No.: B12383748
M. Wt: 802.1 g/mol
InChI Key: DYKLIOJHWZQJBH-UHFFFAOYSA-K
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Description

Trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate is a complex organic compound. It is known for its vibrant color properties and is commonly used as a dye in various industrial applications. The compound’s structure includes a triazine ring, a naphthalene ring, and multiple sulfonate groups, which contribute to its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is often purified through crystallization or filtration techniques.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to form strong interactions with other molecules. The azo group allows for the formation of stable complexes with metals, while the sulfonate groups enhance solubility and interaction with water-soluble molecules. The triazine ring provides a stable framework for further functionalization and interaction with various molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • Trisodium;5-[[4-chloro-6-(N-phenylamino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate
  • Trisodium;5-[[4-chloro-6-(N-ethylamino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate

Uniqueness

The presence of the N-methylanilino group in trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate provides unique electronic properties, enhancing its reactivity and interaction with other molecules. This makes it particularly useful in applications requiring strong and stable dye properties .

Properties

Molecular Formula

C27H19ClN7Na3O10S3

Molecular Weight

802.1 g/mol

IUPAC Name

trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C27H22ClN7O10S3.3Na/c1-14-8-9-18(20(10-14)47(40,41)42)33-34-23-21(48(43,44)45)12-15-11-17(46(37,38)39)13-19(22(15)24(23)36)29-26-30-25(28)31-27(32-26)35(2)16-6-4-3-5-7-16;;;/h3-13,36H,1-2H3,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,29,30,31,32);;;/q;3*+1/p-3

InChI Key

DYKLIOJHWZQJBH-UHFFFAOYSA-K

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)Cl)N(C)C5=CC=CC=C5)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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